molecular formula C19H15FN2O2 B2508026 3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione CAS No. 861209-20-3

3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione

Cat. No.: B2508026
CAS No.: 861209-20-3
M. Wt: 322.339
InChI Key: NDZFXJRVGPALFC-UHFFFAOYSA-N
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Description

3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C19H15FN2O2 and its molecular weight is 322.339. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Evaluation

Various substituted thieno (2,3-d) pyrimidines, including compounds similar to 3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione, have been synthesized and evaluated for their antibacterial properties. The synthesis involved a series of reactions starting from ethyl 2-aminothiophene-3carboxylate, leading to the key intermediate 3-(3-chloro-4-fluorophenyl) thieno [2, 3-d]pyrimidine-2, 4(1H, 3H)-dione, which was then substituted with various aromatic amines to yield the final compounds. These new compounds were characterized by spectroscopic methods (More, Chandra, Nargund, & Nargund, 2013).

Intramolecular Friedel-Crafts Reaction

1H-Indeno[1,2-d]pyrimidine-2,5(3H,9bH)-dione derivatives have been synthesized via an intramolecular Friedel-Crafts reaction. This method involves the reaction of ethyl 6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates and their thioxo analogs with AlCl3 and acetyl chloride in nitrobenzene. The yields of these products were moderate to high, and the compounds were identified using IR and NMR spectroscopy (Mobinikhaledi, Foroughifar, Javidan, & Amini, 2007).

Modified Biginelli-Type Synthesis

A modified Biginelli-type synthesis has been developed for the production of 3,4-Dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione and its derivatives. This synthesis involves a one-pot method using multicomponent condensation of 1,3-indanedione, aromatic aldehydes, and urea/thiourea, utilizing phosphorus pentoxide in ethanol under reflux conditions. The process is noted for its simplicity, clean approach, and moderate to good yields within a short time frame (Warekar, Kolekar, Deshmukh, & Anbhule, 2014).

Antimicrobial Activity of Biginelli Products

Biginelli products derived from Indandione, similar to this compound, have been synthesized and tested for their antimicrobial activity. The structures of these products were confirmed by various spectroscopic methods, and they exhibited significant activity against various gram-negative and gram-positive bacteria (Dabholkar, Patil, & Pandey, 2012).

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure with the compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from related compounds that the presence of a pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the enzyme’s active site . The addition of a fused heterocycle can result in extra interactions with the enzyme and greatly enhance the activity .

Biochemical Pathways

It is known that indole derivatives can affect a broad range of biochemical pathways due to their ability to bind to multiple receptors . These pathways can lead to a variety of biological activities, as mentioned above.

Pharmacokinetics

It is known that the presence of a hydrophobic substituent on the ring can be favorable due to interaction with the ad site of the enzyme , which could potentially impact the compound’s bioavailability.

Result of Action

Based on the known biological activities of related compounds, it can be inferred that the compound may have a variety of effects at the molecular and cellular level .

Action Environment

It is known that the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine , suggesting that the compound’s efficacy could potentially be influenced by environmental factors.

Properties

IUPAC Name

3-ethyl-4-(2-fluorophenyl)-1,4-dihydroindeno[1,2-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2/c1-2-22-17(13-9-5-6-10-14(13)20)15-16(21-19(22)24)11-7-3-4-8-12(11)18(15)23/h3-10,17H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZFXJRVGPALFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C2=C(C3=CC=CC=C3C2=O)NC1=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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